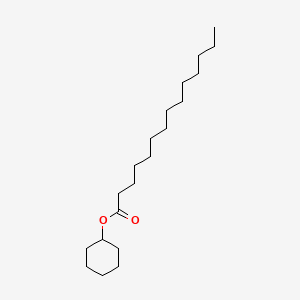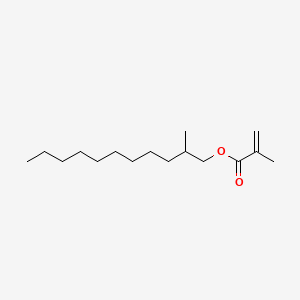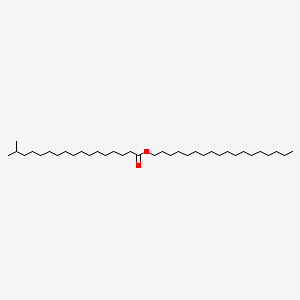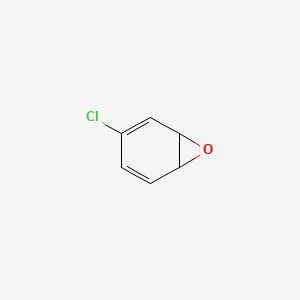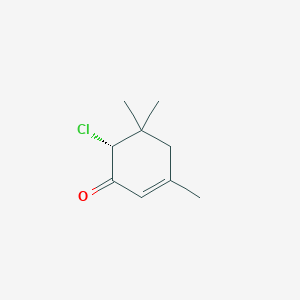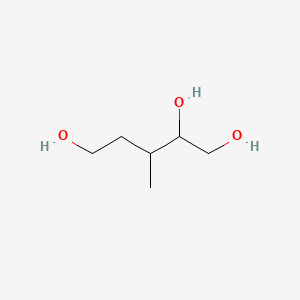
3-Methylpentane-1,2,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentane-1,2,5-triol is an organic compound with the molecular formula C6H14O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a methyl group attached to the third carbon of a pentane chain, with hydroxyl groups on the first, second, and fifth carbons. It is used in various chemical and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpentane-1,2,5-triol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methylpentane-1,2,5-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 3-methylpentane-1,2,5-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the trione to the triol .
Chemical Reactions Analysis
Types of Reactions
3-Methylpentane-1,2,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium, CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in an inert solvent like THF.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-methylpentane-1,2,5-trione or corresponding carboxylic acids.
Reduction: Formation of 3-methylpentane.
Substitution: Formation of 3-methylpentane-1,2,5-trihalides.
Scientific Research Applications
3-Methylpentane-1,2,5-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, resins, and coatings
Mechanism of Action
The mechanism of action of 3-Methylpentane-1,2,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In metabolic pathways, the compound can be oxidized or reduced, participating in energy production and biosynthesis processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentane-1,3,5-triol: Similar structure but with hydroxyl groups on the first, third, and fifth carbons.
2-Methylpentane-1,2,4-triol: Similar structure but with a methyl group on the second carbon and hydroxyl groups on the first, second, and fourth carbons.
Uniqueness
3-Methylpentane-1,2,5-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the third carbon. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
72692-98-9 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-methylpentane-1,2,5-triol |
InChI |
InChI=1S/C6H14O3/c1-5(2-3-7)6(9)4-8/h5-9H,2-4H2,1H3 |
InChI Key |
XCUKPLKWHIBYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


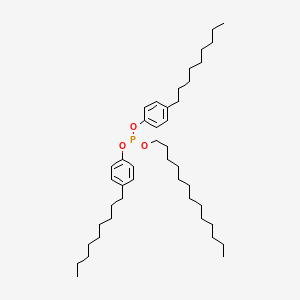

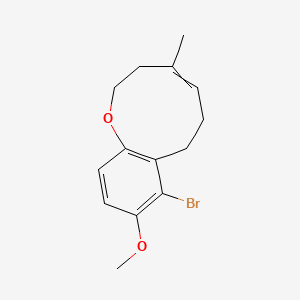
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)

